molecular formula C19H20N4O4 B2386465 N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-14-6

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2386465
CAS No.: 880812-14-6
M. Wt: 368.393
InChI Key: LWBCICUWRAXNHX-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves the following steps:

    Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Side Chain: This step involves the reaction of the benzotriazine core with a suitable butanamide derivative, often under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

    Introduction of the Dimethoxyphenyl Group: This can be done through a substitution reaction where the dimethoxyphenyl group is introduced onto the benzotriazine core, often using a halogenated precursor and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide: can be compared to other benzotriazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzotriazine core and the dimethoxyphenyl group, which can confer distinct biological and chemical properties.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-26-14-10-13(11-15(12-14)27-2)20-18(24)8-5-9-23-19(25)16-6-3-4-7-17(16)21-22-23/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBCICUWRAXNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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